脑苷脂,戈谢病/脾脏

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

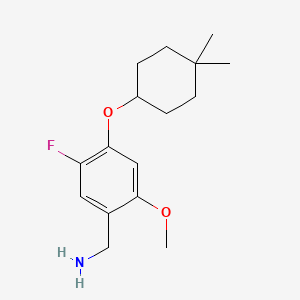

Glucocerebrosides, also referred to as glucosylceramides, are sphingolipid components of cell membranes found in all mammalian tissues, particularly abundant in the brain . They are composed of a sphingosine, a fatty acid chain (forming a ceramide), and a glucose moiety . In Gaucher’s disease, the enzyme glucocerebrosidase is nonfunctional and cannot break down glucocerebroside into glucose and ceramide in the lysosome . This leads to the accumulation of glucocerebrosides in organs, particularly the spleen and liver, causing these organs to enlarge and affect their function .

Synthesis Analysis

The synthesis of glucocerebrosides involves the enzyme glucocerebrosidase, which metabolizes the glycosphingolipid glucosylceramide (GlcCer) to ceramide and glucose . In Gaucher’s disease, there is an inherited deficiency of this enzyme, leading to the accumulation of GlcCer in lysosomes of tissue macrophages .

Molecular Structure Analysis

Glucocerebrosides are composed of a sphingosine, a fatty acid chain (forming a ceramide), and a glucose moiety . Cerebroside molecules can form up to eight intermolecular hydrogen bonds between the polar hydrogens of the sugar and the hydroxy and amide groups of the sphingosine base of the ceramide .

Chemical Reactions Analysis

Glucocerebrosides can serve as precursors for the production of more complex glycosphingolipids such as lactosylceramide and gangliosides by sequential addition of sugars and other chemical groups . In Gaucher’s disease, the enzyme glucocerebrosidase is nonfunctional and cannot break down glucocerebroside into glucose and ceramide in the lysosome .

Physical And Chemical Properties Analysis

Glucocerebrosides are sphingolipid components of cell membranes found in all mammalian tissues, particularly abundant in the brain . They are composed of a sphingosine, a fatty acid chain (forming a ceramide), and a glucose moiety .

科学研究应用

免疫调节作用和进化优势

- 脑苷脂免疫调节:戈谢病 (GD) 的特征是葡萄糖脑苷脂酶减少,导致脑苷脂积累。有趣的是,脑苷脂可能具有免疫调节作用,增强树突状细胞、自然杀伤 T 细胞和调节性 T 细胞。这可能表明 GD 患者具有进化优势 (Ilan、Elstein 和 Zimran,2009 年)。

病理生理学和分子遗传学

- 葡萄糖脑苷脂酶和共病蛋白病:葡萄糖脑苷脂酶由葡萄糖脑苷脂酶基因编码,在帕金森病等共病蛋白病中发挥作用。葡萄糖脑苷脂酶突变与各种神经退行性疾病之间的复杂关系是正在进行的研究重点 (Siebert、Sidransky 和 Westbroek,2014 年)。

- 葡萄糖脑苷脂酶基因中的突变谱:GD 症状和表现的可变性可能与葡萄糖脑苷脂酶基因 (GBA) 中的广泛突变谱有关。这些突变影响葡萄糖脑苷脂酶的结构和功能,导致疾病的病理生理 (Hruska、Lamarca、Scott 和 Sidransky,2008 年)。

临床表现和管理

- 临床表现和酶活性:戈谢病的临床表现从血液学到内脏和骨骼,可以与葡萄糖脑苷脂酶活性水平相关。监测这些水平对于有效的疾病管理至关重要 (Linari 和 Castaman,2015 年)。

- 治疗效果和生物标志物:戈谢病中治疗的有效性,例如酶替代疗法,可以使用生物标志物(如几丁三糖苷酶活性)进行监测。在 GD 患者中,这种酶的活性显着升高,并且随着有效治疗而降低 (Hollak、van Weely、van Oers 和 Aerts,1994 年)。

戈谢病中的生殖健康

- 生殖年龄的戈谢病:GD 女性在怀孕和分娩期间面临着独特的挑战。酶替代疗法已被证明可以改善这些阶段的结果,这凸显了对这一人群进行专门管理的必要性 (Rosenbaum,2015 年)。

新的治疗方法

- 基因治疗的潜力:对戈谢病基因治疗的探索性研究表明了潜在的未来治疗途径。这种方法旨在纠正导致葡萄糖脑苷脂酶缺乏的潜在遗传缺陷 (Correll 和 Karlsson,1994 年)。

更广泛的意义和综述

- 全面的疾病综述:对戈谢病的彻底综述涵盖了从病理生理学、临床表现到治疗的各个方面,提供了对该疾病及其管理的全面理解 (Stirnemann 等人,2017 年)。

作用机制

- In the context of Gaucher disease , glucocerebrosides accumulate due to loss-of-function mutations in the GBA gene , which encodes the enzyme glucocerebrosidase (also known as acid beta-glucosylceramidase). This enzyme normally breaks down glucocerebrosides into glucose and ceramides inside lysosomes .

Target of Action

Mode of Action

Biochemical Pathways

安全和危害

未来方向

Research on glucocerebrosides has grown over the last decade, particularly in relation to neurosciences . Future research directions include further exploration of the role of glucocerebrosides in diseases such as Gaucher’s disease and Parkinson’s disease, as well as the development of new therapeutic strategies .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Glucocerebrosides, Gaucher's spleen involves the conversion of glucose and ceramide into glucocerebroside. This can be achieved through a series of chemical reactions.", "Starting Materials": [ "Glucose", "Ceramide" ], "Reaction": [ "Step 1: Glucose is converted to glucose-1-phosphate using ATP and the enzyme hexokinase.", "Step 2: Glucose-1-phosphate is converted to UDP-glucose using the enzyme UDP-glucose pyrophosphorylase.", "Step 3: Ceramide is activated by conversion to ceramide-1-phosphate using ATP and the enzyme ceramide kinase.", "Step 4: UDP-glucose and ceramide-1-phosphate react to form glucocerebroside and UDP using the enzyme glucosylceramide synthase." ] } | |

CAS 编号 |

85305-87-9 |

分子式 |

C9H18N2O7 |

分子量 |

266.25 |

IUPAC 名称 |

(2S)-2-amino-3-hydroxy-N-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]propanamide |

InChI |

InChI=1S/C9H18N2O7/c10-3(1-12)8(17)11-9-7(16)6(15)5(14)4(2-13)18-9/h3-7,9,12-16H,1-2,10H2,(H,11,17)/t3-,4+,5+,6-,7+,9?/m0/s1 |

InChI 键 |

PLMHVPVZNKSRPP-PIRQICBKSA-N |

SMILES |

C(C1C(C(C(C(O1)NC(=O)C(CO)N)O)O)O)O |

外观 |

Unit:25 mgPurity:98+%Physical solid |

同义词 |

Glucosylceramide; Ceramide beta-D-glucoside |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide](/img/structure/B594218.png)

![Ethanone, 1-[3-(hydroxymethyl)-2,2-dimethylcyclobutyl]-, trans-(9CI)](/img/structure/B594228.png)

![pyridin-3-ylmethyl N-[(Z)-heptadec-8-enyl]carbamate](/img/structure/B594229.png)

![tert-Butyl 4-(6-formylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B594235.png)